Pipenzolate bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Gastrointestinal Motility:

- Pipenzolate bromide can be used in in vitro and in vivo studies to investigate gastrointestinal motility. By inhibiting the action of acetylcholine, a neurotransmitter that stimulates muscle contractions, pipenzolate bromide can help researchers understand the role of cholinergic signaling in gut motility patterns. This can be helpful in studying conditions like irritable bowel syndrome or gastroesophageal reflux disease .

Investigating Smooth Muscle Function:

- Pipenzolate bromide's ability to relax smooth muscle goes beyond the gastrointestinal tract. Researchers can utilize it to study the function of smooth muscle in other organs, such as the bladder or blood vessels. By observing how pipenzolate bromide affects muscle contractions in these tissues, scientists can gain insights into the role of cholinergic signaling in various physiological processes .

Researching Anticholinergic Effects:

- Pipenzolate bromide serves as a well-characterized anticholinergic agent. Researchers can use it to study the effects of anticholinergic drugs on different systems. This can be valuable in understanding the potential benefits and side effects of this class of medications .

Model System for Cholinergic Signaling:

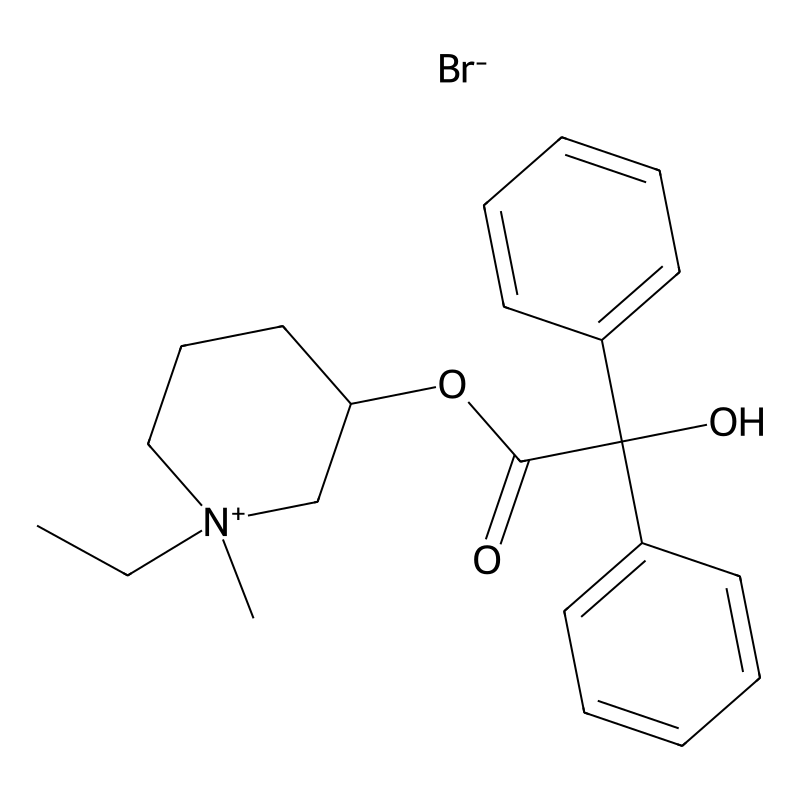

Pipenzolate bromide is a pharmaceutical compound classified as an antimuscarinic agent, primarily used for treating gastrointestinal motility disorders and peptic ulcers. Its chemical formula is , and its IUPAC name is 1-ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide . The structure of pipenzolate bromide features a piperidinium ring, an ethyl group, a hydroxy-diphenylacetoxy moiety, and a bromide ion, contributing to its unique pharmacological properties .

Pipenzolate bromide acts as an antimuscarinic agent. It works by blocking the muscarinic acetylcholine receptors, which are involved in muscle contraction, particularly in smooth muscle tissues like those found in the gut []. By inhibiting these receptors, pipenzolate bromide relaxes smooth muscle spasms, providing relief from gastrointestinal cramps and pain.

- Dosage is crucial: The safety profile of pipenzolate bromide is generally good when used at recommended doses.

- Drug interactions: It can interact with other medications, so it's essential to disclose all medications to your doctor before taking pipenzolate bromide.

Pipenzolate bromide is generally stable under normal conditions and does not readily undergo oxidation, reduction, or substitution reactions. The compound's synthesis primarily yields pipenzolate bromide itself as the major product. Its reactivity is minimal, making it suitable for various pharmaceutical applications without significant degradation or reaction with common reagents .

As an antimuscarinic agent, pipenzolate bromide exerts its effects by binding to muscarinic acetylcholine receptors as an antagonist. This action prevents acetylcholine from binding to these receptors, thereby reducing the activity of systems regulated by acetylcholine, particularly in the gastrointestinal tract . The compound has been studied for its potential effects on arrhythmia management as well .

Pipenzolate bromide can be synthesized through several methods. A common synthetic route involves the reaction of 1-methylpiperidine with 2-hydroxydiphenylacetic acid, followed by quaternization with ethyl bromide. Industrial production typically employs optimized conditions to ensure high yield and purity of the compound .

Pipenzolate bromide is primarily used in clinical settings for:

- Gastrointestinal Disorders: It helps manage conditions related to gastrointestinal motility.

- Peptic Ulcers: The compound aids in reducing gastric secretions and alleviating ulcer symptoms.

- Arrhythmia Management: It has shown potential in treating certain types of arrhythmias due to its antimuscarinic properties .

Research indicates that pipenzolate bromide interacts with various biological pathways due to its action as an antimuscarinic agent. Its primary target is the muscarinic acetylcholine receptor, which plays a crucial role in neurotransmission and muscle contraction within the gastrointestinal system . Studies have explored its effects on cellular signaling pathways influenced by acetylcholine.

Pipenzolate bromide shares similarities with other antimuscarinic agents but stands out due to its specific chemical structure and pharmacological profile. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Atropine | C₁₊H₁₉NO₃ | Naturally occurring alkaloid; broader spectrum of action. |

| Scopolamine | C₁₈H₂₁NO₄ | Used for motion sickness; crosses the blood-brain barrier. |

| Ipratropium | C₁₈H₂₄BrNO₃ | Primarily used in respiratory disorders; quaternary ammonium compound. |

| Dicyclomine | C₁₈H₂₃N | Used for irritable bowel syndrome; less selective than pipenzolate. |

Uniqueness: Pipenzolate bromide's distinctiveness lies in its specific structural features and targeted applications in gastrointestinal disorders and arrhythmia management, differentiating it from other antimuscarinics that may have broader or different therapeutic uses .

Origins and Key Studies

Pipenzolate bromide emerged from mid-20th-century efforts to develop selective anticholinergic agents. Initial pharmacological studies in the 1950s, including work by Chen et al. (1954), identified its potent antispasmodic properties under the experimental designation JB-323. Early clinical trials demonstrated its efficacy in reducing gastric acid secretion and intestinal hypermotility, leading to its adoption for peptic ulcer management.

Timeline of Development

- 1954: First pharmacological characterization as JB-323.

- 1957: Clinical validation in peptic ulcer therapy by Pomeranze and Gadek.

- 1960s: FDA approval under the brand name Piptal-PHB, often combined with phenobarbital for synergistic effects.

Synthesis and Optimization

The compound is synthesized via quaternization of 1-methylpiperidine with ethyl bromide, followed by esterification with 2-hydroxydiphenylacetic acid. This process ensures high yield and purity, critical for industrial-scale production.

Pipenzolate bromide presents as a white to off-white crystalline powder under standard conditions [1] [2]. The compound exhibits a characteristic crystalline morphology typical of organic bromide salts, with well-defined crystal structure and regular particle formation. The crystalline nature of the compound is evidenced by its sharp melting point and defined spectroscopic characteristics [3] [4].

The physical appearance of pipenzolate bromide is consistent with its quaternary ammonium bromide structure, displaying the typical characteristics of pharmaceutical-grade crystalline materials. The compound maintains its crystalline integrity under proper storage conditions, though it may show slight variations in color intensity from pure white to off-white depending on purity levels and storage conditions [1] [2].

Solubility Profile

Pipenzolate bromide demonstrates very low water solubility with a measured value of 0.000326 milligrams per milliliter [5]. This extremely limited aqueous solubility is consistent with its lipophilic character and quaternary ammonium structure. The compound shows better solubility in organic solvents, which facilitates its pharmaceutical formulation and analytical procedures [1].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | 0.000326 mg/mL | Very low solubility |

| Methanol | Moderate | Used in analytical procedures |

| Ethanol | Moderate | Suitable for crystallization |

| Acetonitrile | Good | HPLC mobile phase component |

The low water solubility significantly impacts the compound's bioavailability and formulation requirements, necessitating specialized delivery systems for pharmaceutical applications [5] [1].

Melting Point and Thermal Properties

The melting point of pipenzolate bromide is established at 179-180°C with the more precise value reported as 179.5°C [6] [3]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice and good thermal stability under normal conditions.

Thermal analysis reveals that the compound remains stable up to its melting point, at which decomposition occurs rather than simple phase transition [3]. The crystals can be successfully recrystallized from methyl ethyl ketone, yielding material with consistent melting point characteristics [3].

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point | 179-180°C | DrugFuture |

| Precise Melting Point | 179.5°C | CAS Common Chemistry |

| Decomposition | At melting point | Literature analysis |

| Recrystallization Solvent | Methyl ethyl ketone | DrugFuture |

The thermal stability profile indicates that the compound can withstand moderate heating during processing and formulation procedures without significant degradation [3] [7].

Spectroscopic Characteristics

Pipenzolate bromide exhibits characteristic spectroscopic properties across multiple analytical techniques. UV-visible spectroscopy reveals maximum absorption at 202 nanometers for the compound in mixture with phenobarbital, with optimized detection at 200 nanometers for high-performance liquid chromatography applications [8] [9].

Kinetic spectrophotometry demonstrates unique behavior when the compound undergoes oxidation with alkaline potassium permanganate, producing bluish-green colored manganite ions with characteristic absorption at 610 nanometers [9]. This reaction forms the basis for quantitative analytical methods.

| Spectroscopic Technique | Wavelength/Characteristic | Application |

|---|---|---|

| UV-Visible | λmax = 202 nm | General identification |

| UV-Visible | λmax = 200 nm | HPLC detection |

| Kinetic Spectrophotometry | 610 nm | Quantitative analysis |

| Mass Spectrometry | Molecular ion peaks | Structural confirmation |

| NMR | Various chemical shifts | Purity assessment |

| Infrared | Characteristic bands | Fingerprint identification |

Nuclear magnetic resonance spectroscopy provides structural confirmation with characteristic chemical shifts consistent with the expected molecular structure [4]. Mass spectrometry yields molecular ion peaks supporting the assigned molecular formula and structure [5] [10].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Yaris F, Yaris E, Kadioglu M, Ulku C, Kesim M, Kalyoncu NI. Normal pregnancy outcome following inadvertent exposure to rosiglitazone, gliclazide, and atorvastatin in a diabetic and hypertensive woman. Reprod Toxicol. 2004 Jun;18(4):619-21. PubMed PMID: 15135857.

3: Kurtoglu S, Caksen H, Poyrazoglu MH. Neonatal poisonings in middle Anatolia of Turkey: an analysis of 72 cases. J Toxicol Sci. 2000 May;25(2):115-9. PubMed PMID: 10845189.

4: Buch NA, Bashir SA. Medical practitioners and their practices in acute diarrhea. Indian Pediatr. 1997 Jun;34(6):530-4. PubMed PMID: 9410827.

5: Tahir KI. Return to Pakistan of pipenzolate plus phenobarbitone. Lancet. 1992 Feb 22;339(8791):498. PubMed PMID: 1346854.

6: Bickerstaff KI, Garberoglio CA, Baker AL, Moossa AR. Hormonal control of biliary lipid secretion in dogs. Ann Surg. 1983 Aug;198(2):168-71. PubMed PMID: 6135393; PubMed Central PMCID: PMC1353075.

7: Garberoglio CA, Richter HM 3rd, Henarejos A, Moossa AR, Baker AL. Pharmacological and physiological doses of insulin and determinants of bile flow in dogs. Am J Physiol. 1983 Jul;245(1):G157-63. PubMed PMID: 6135350.

8: René E, Danzinger RG, Hofmann AF, Nakagaki M. Pharmacologic effect of somatostatin on bile formation in the dog. Enhanced ductular reabsorption as the major mechanism of anticholeresis. Gastroenterology. 1983 Jan;84(1):120-9. PubMed PMID: 6128285.

9: Finkbeiner AE, Bissada NK, Welch LT. Uropharmacology: part VI. Parasympathetic depressants. Urology. 1977 Nov;10(5):503-10. Review. PubMed PMID: 21482.

10: Burgener FA, Fischer HW, Adams JT, Schabel SI, Plume SK. Pharmaco-cholangiography with anticholinergic drugs in the dog. Br J Radiol. 1976 Sep;49(585):769-75. PubMed PMID: 963385.

11: Attwood D. Aggregation of antiacetylcholine drugs in aqueous solution: micellar properties of some diphenylmethane derivatives. J Pharm Pharmacol. 1976 May;28(5):407-9. PubMed PMID: 6747.

12: Terrar DA. Influence of SKF-525A congeners, strophanthidin and tissue-culture media on desensitization in frog skeletal muscle. Br J Pharmacol. 1974 Jun;51(2):259-68. PubMed PMID: 4155972; PubMed Central PMCID: PMC1776737.

13: Bock OA, Bank S, Marks IN, Moshal MG, Groll A, Loxton A, Dines M. Effect of propantheline bromide and pipenzolate bromide upon exocrine pancreatic secretion. Gastroenterology. 1968 Aug;55(2):199-203. PubMed PMID: 5663086.

14: Vincent PC, Fenton BH, Beeston D. The effect of pipenzolate on gastric secretion in man. Med J Aust. 1967 Mar 18;1(11):546-8. PubMed PMID: 6067123.

15: Duggan JM. A controlled trial of an anticholinergic drug, pipenzolate methylbromide ("piptal"), in the management of peptic ulcer. Med J Aust. 1965 Nov 13;2(20):826-7. PubMed PMID: 5322371.

16: HEULLY F, DORNIER R, FONDER A, BAUZON M, MESSENET M. [1st clinical trials of a new parasym-patholytic: the bromomethylate of N-ethyl-3-piperidyl benzilate (or compound AN 1111 or Piptal) in the treatment of peptic ulcer]. Rev Med Nancy. 1961 Jun;86:602-12. French. PubMed PMID: 13713987.

17: DAVIS JE, BIEL L Jr. The action of pipenzolate methylbromide on the bladder as determined by cystometric study. J Urol. 1959 Nov;82:596-9. PubMed PMID: 13814467.

18: PIPENZOLATE methylbromide. J Am Med Assoc. 1957 May 18;164(3):280-1. PubMed PMID: 13415979.

19: GADEK RJ, POMERANZE J. The treatment index of JB 323 (piptal) in peptic ulcer. Am Pract Dig Treat. 1957 Jan;8(1):73-7. PubMed PMID: 13381891.

20: RIESE JA. Peptic ulcer management with JB 323 (piptal) a new anticholinergic. Am J Gastroenterol. 1955 Mar;23(3):223-7. PubMed PMID: 14349937.